An In-depth Technical Guide to the Physicochemical Properties of 2-tert-Butyl-4-chloro-6-methylpyrimidine
An In-depth Technical Guide to the Physicochemical Properties of 2-tert-Butyl-4-chloro-6-methylpyrimidine
Abstract
This technical guide provides a comprehensive examination of the physicochemical properties, analytical characterization, and chemical behavior of 2-tert-Butyl-4-chloro-6-methylpyrimidine (CAS No. 848499-91-2). As a substituted chloropyrimidine, this heterocyclic compound is a valuable building block in medicinal chemistry and materials science. The strategic placement of a reactive chlorine atom, a bulky tert-butyl group, and a methyl group on the pyrimidine core imparts a unique combination of reactivity, lipophilicity, and steric hindrance. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into its molecular attributes, experimental protocols for its characterization, and its potential applications. All data and methodologies are grounded in authoritative sources to ensure scientific integrity and reproducibility.
Core Molecular Attributes and Identifiers
2-tert-Butyl-4-chloro-6-methylpyrimidine belongs to the pyrimidine class of nitrogen-containing heterocyclic compounds, which are foundational scaffolds in numerous biologically active molecules.[1] The pyrimidine ring is substituted at position 2 with a tert-butyl group, at position 4 with a chlorine atom, and at position 6 with a methyl group. The chlorine atom at the 4-position is particularly significant as it serves as a reactive site for nucleophilic substitution, making this compound a versatile intermediate for synthesizing more complex molecules.[2][3]
Table 1: Chemical Identity and Key Identifiers
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | 2-(tert-Butyl)-4-chloro-6-methylpyrimidine | |
| CAS Number | 848499-91-2 | |
| Molecular Formula | C₉H₁₃ClN₂ | |
| Molecular Weight | 184.67 g/mol | |
| Canonical SMILES | CC1=CC(=NC(=N1)C(C)(C)C)Cl | |
| InChI Key | IJMQRFDXLVDRER-UHFFFAOYSA-N |
| Purity | Typically ≥95% - 98% | |
Physicochemical and Thermal Properties
The physical state and thermal properties of a compound are critical for determining its handling, storage, and application in synthetic chemistry. The bulky tert-butyl group influences the intermolecular forces, which in turn affects properties like boiling point and density.
Table 2: Summary of Physicochemical Data
| Property | Value | Significance & Experimental Context | Source(s) |
|---|---|---|---|
| Physical Form | Liquid or Solid | The physical state at ambient temperature dictates handling procedures. If solid, melting point is a key purity indicator. | |
| Boiling Point | 238.0 ± 20.0 °C at 760 mmHg | Indicates volatility. Essential for purification by distillation and for assessing stability at elevated temperatures. | |
| Density | 1.081 ± 0.06 g/cm³ | Useful for converting between mass and volume for reaction setup and formulation. | |
| Storage Temperature | -20°C or 2-8°C, under inert gas | Recommended for preventing degradation. The compound should be sealed to protect from moisture. |
| Thermal Stability | No specific data; general for chloro-pyrimidines | Assessed via techniques like Differential Scanning Calorimetry (DSC) to find the onset of decomposition.[4][5] | |
Causality Behind Properties
-
Boiling Point: The relatively high boiling point is consistent with a molecule of its molecular weight and the polar pyrimidine core. The tert-butyl group, while nonpolar, adds significant mass. This property is critical for purification; vacuum distillation would be the method of choice to avoid thermal decomposition.
-
Stability and Storage: Chlorinated heterocycles can be susceptible to hydrolysis and other degradation pathways. Storage at low temperatures (-20°C) and under an inert atmosphere (e.g., argon or nitrogen) is a self-validating system to minimize moisture contact and oxidative degradation, thereby preserving the compound's purity over time.
Analytical Characterization: Protocols and Interpretation
Accurate characterization is essential for confirming the identity, purity, and structure of 2-tert-Butyl-4-chloro-6-methylpyrimidine. A multi-technique approach involving chromatography and spectroscopy is standard practice.
Chromatographic Analysis (Purity Assessment)
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are primary methods for assessing purity.
Protocol 1: Purity Determination by Reverse-Phase HPLC
This protocol describes a generalized method for separating and quantifying the target compound. For compounds like substituted pyrimidines, reverse-phase HPLC is highly effective.[6][7]
-
System Preparation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (MeCN).
-
Flow Rate: 1.0 mL/min.
-
Detector: UV-Vis at 254 nm.
-
-
Sample Preparation:
-
Prepare a stock solution of the compound at 1 mg/mL in MeCN.
-
Create a dilution series for a calibration curve if quantification is needed.
-
-
Execution:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for 15 minutes.
-
Inject 10 µL of the sample.
-
Run a linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to initial conditions and re-equilibrate for 5 minutes.
-
-
Data Analysis:
-
The purity is calculated based on the area percentage of the main peak relative to the total peak area.
-
Spectroscopic Characterization
While specific spectra for this exact compound are not publicly available, the expected spectral features can be inferred from its structure and data from analogous pyrimidines.[8][9]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should reveal a singlet for the aromatic proton on the pyrimidine ring, a singlet for the methyl group protons, and a large singlet for the nine equivalent protons of the tert-butyl group. The chemical shifts would provide definitive structural confirmation.
-
Mass Spectrometry (MS): In an Electron Ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would exhibit a characteristic isotopic pattern due to the presence of one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This would result in two peaks at m/z 184 and 186. Fragmentation would likely involve the loss of a methyl group from the tert-butyl moiety.
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic C-H stretching vibrations for the alkyl groups, C=C and C=N stretching vibrations for the pyrimidine ring in the 1400-1600 cm⁻¹ region, and a C-Cl stretching band.[8][10]
Protocol 2: Characterization by GC-MS
This protocol is ideal for volatile compounds and provides both purity information and mass data for structural confirmation.[11]
-
System Preparation:
-
GC Column: A nonpolar column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector: Split/splitless injector at 250°C.
-
Oven Program: Start at 50°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
MS Source: Electron Ionization (EI) at 70 eV.
-
MS Analyzer: Scan range of m/z 40-400.
-
-
Sample Preparation:
-
Prepare a dilute solution (approx. 100 µg/mL) in a volatile solvent like ethyl acetate or dichloromethane.
-
-
Execution & Analysis:
-
Inject 1 µL of the sample.
-
Acquire the total ion chromatogram (TIC) to assess purity and retention time.
-
Analyze the mass spectrum of the main peak to confirm the molecular weight and isotopic pattern.
-
Chemical Reactivity, Stability, and Safety
Reactivity Profile
The chemistry of 2-tert-Butyl-4-chloro-6-methylpyrimidine is dominated by the reactivity of the C4-chlorine atom. This position is electron-deficient and highly susceptible to nucleophilic aromatic substitution (SₙAr) . This makes the compound an excellent precursor for introducing a wide variety of functional groups.
-
Common Nucleophiles: Amines, alcohols (alkoxides), thiols (thiolates), and organometallic reagents can readily displace the chlorine atom. This versatility is a cornerstone of its utility in constructing libraries of derivatives for screening in drug discovery.[1][12]
Thermal Stability and Degradation
While specific decomposition data is unavailable, compounds of this class are generally stable under recommended storage conditions. At elevated temperatures, particularly above the boiling point, decomposition can occur. A standard method to assess this is through Differential Scanning Calorimetry (DSC) .[4][5]
Protocol 3: Assessment of Thermal Stability by DSC
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.
-
Instrumentation: Place the sample pan and an empty reference pan into the DSC cell.
-
Execution: Heat the sample under a nitrogen atmosphere from ambient temperature to ~350°C at a constant rate (e.g., 10 °C/min).
-
Analysis: An exothermic event (a downward peak in the heat flow curve) indicates decomposition. The onset temperature of this exotherm is considered the point where thermal decomposition begins.
Safety and Handling
Based on available safety data for this compound, it should be handled with care.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Codes: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, is mandatory. Work should be conducted in a well-ventilated fume hood.
Applications in Research and Drug Development
Substituted pyrimidines are privileged structures in medicinal chemistry.[13] While specific applications for 2-tert-Butyl-4-chloro-6-methylpyrimidine are not widely published, its structure is analogous to intermediates used in the synthesis of potent bioactive molecules.
-
Scaffold for Kinase Inhibitors: The pyrimidine core is central to many kinase inhibitors used in oncology. For instance, derivatives of 2,4-disubstituted pyrimidines have been designed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer.[14]
-
Intermediate in Agrochemicals: Chloro-pyrimidine derivatives are also crucial starting materials for fungicides and herbicides.[3] The reactive chlorine allows for the attachment of various toxophores or receptor-binding moieties.
The combination of the reactive chlorine for diversification, the methyl group, and the sterically demanding tert-butyl group allows chemists to fine-tune properties like solubility, metabolic stability, and target engagement.
References
-
Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. (n.d.). Indian Academy of Sciences. Retrieved March 12, 2026, from [Link]
-
Separation of 2-Amino-4-chloro-6-methylpyrimidine on Newcrom R1 HPLC column. (2018, February 16). SIELC Technologies. Retrieved March 12, 2026, from [Link]
-
Expert Insights: Using 2-Chloro-4-methoxypyrimidine in Pharmaceutical Synthesis. (2025, October 15). Retrieved March 12, 2026, from [Link]
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Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer. (2024, May 15). PubMed. Retrieved March 12, 2026, from [Link]
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Thermal Stability and Decomposition Pathways in Volatile Molybdenum(VI) Bis-Imides. (2026, January 22). Retrieved March 12, 2026, from [Link]
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Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2019, July 1). PubMed. Retrieved March 12, 2026, from [Link]
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Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. (n.d.). Thieme Chemistry. Retrieved March 12, 2026, from [Link]
-
Thermal Stability and Decomposition Pathways in Volatile Molybdenum(VI) Bis-Imides. (n.d.). ChemRxiv. Retrieved March 12, 2026, from [Link]
-
2-Amino-4-chloro-6-methylpyrimidine. (2018, February 16). SIELC Technologies. Retrieved March 12, 2026, from [Link]
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FTIR Spectrum of 2-chloro-6-methyl pyridine. (2020, February 14). ResearchGate. Retrieved March 12, 2026, from [Link]
-
Infrared Spectra of 2-Amono-4,6-Dichloro Pyrimidine. (2010, March 30). Asian Journal of Chemistry. Retrieved March 12, 2026, from [Link]
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